10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromenones. It features a unique structural arrangement that includes a bromophenyl group, a methoxy group, and a fused benzo-furochromenone core. This compound is notable for its potential applications in medicinal chemistry, particularly in developing therapeutic agents due to its biological activity.
The compound is synthesized through various organic reactions, with several methods documented in the literature. Its synthesis and characterization have been explored in research articles focusing on similar furochromenone derivatives.
10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one can be classified as:
The synthesis of 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. A common route includes:
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity. Catalysts may be employed to facilitate specific steps in the synthesis process.
The molecular structure of 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | C23H15BrO4 |
Molecular Weight | 419.27 g/mol |
IUPAC Name | 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one |
InChI | InChI=1S/C23H15BrO4/c1-17(24)20-14-12(19)11-9(18)10-13(20)21(22)23(25)26/h9-14H,1-8H3 |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C(=C(C2=C)Br)O)O |
10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets and pathways. Research indicates that it may exert effects by:
The physical properties of 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one include:
Key chemical properties include:
10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific applications:
CAS No.: 542-46-1
CAS No.: 802590-64-3
CAS No.: 12191-06-9
CAS No.: 2435-59-8
CAS No.: 35936-85-7